6-Bromo-8-methylchroman-4-amine
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Overview
Description
6-Bromo-8-methylchroman-4-amine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methyl group at the 8th position, along with an amine group at the 4th position, gives this compound its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-8-methylchroman-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
. These methods ensure the availability of the compound in large quantities for research and industrial applications.
Chemical Reactions Analysis
6-Bromo-8-methylchroman-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form corresponding imines or reduction to form amines with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromo-8-methylchroman-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, chroman derivatives have been shown to exhibit antidiabetic, anticancer, and anti-inflammatory activities by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
6-Bromo-8-methylchroman-4-amine can be compared with other similar compounds, such as:
Chroman-4-one: A closely related compound with a similar bicyclic structure but lacking the bromine and amine groups.
6-Bromo-8-methylchroman-4-one: Similar to this compound but with a ketone group instead of an amine group.
8-Methylchroman-4-amine: Lacks the bromine atom but has similar structural features and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
VEJHXMNKVWTQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2N)Br |
Origin of Product |
United States |
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